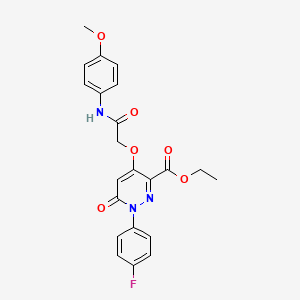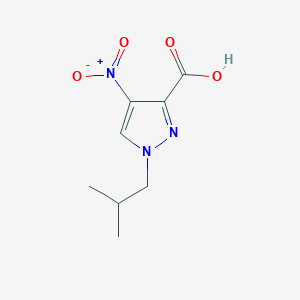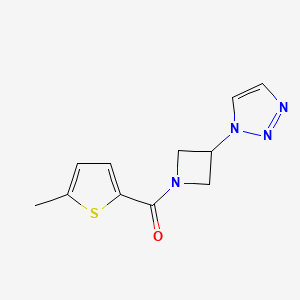![molecular formula C19H14F3N3O3S2 B2899440 N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 478032-37-0](/img/structure/B2899440.png)
N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a trifluoromethyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 4-(trifluoromethyl)benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring and benzamide moiety can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonyl group are known to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid ethyl ester
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Uniqueness
N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S2/c1-12-2-8-16(9-3-12)30(27,28)18-23-10-15(29-18)11-24-25-17(26)13-4-6-14(7-5-13)19(20,21)22/h2-11H,1H3,(H,25,26)/b24-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOBONRNFLGBIY-MYKKPKGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)/C=N\NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying protein folding simulations?
A1: Understanding protein folding is crucial because a protein's three-dimensional structure dictates its function. [, , ] Simulations help researchers predict how proteins fold, which can aid in drug discovery and understanding diseases caused by misfolded proteins.
Q2: What is the relevance of researching Aspergillus nidulans?
A2: Aspergillus nidulans is a type of fungus. Understanding the function of its proteins, especially those involved in spore formation, can provide insights into its lifecycle and potential targets for antifungal drugs. []
Q3: How does the research on Xenon's ultraviolet absorption contribute to scientific knowledge?
A3: The study on Xenon's absorption bands under pressure provides valuable information about atomic structure and the behavior of gases under extreme conditions. [] This knowledge is applicable in fields like astrophysics and material science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2899358.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2899359.png)
![(4-Methoxyphenyl){2-[(4-methylphenyl)amino]pteridin-4-yl}amine](/img/structure/B2899360.png)


![1,3-DIMETHYL-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-7-[2-(MORPHOLIN-4-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2899366.png)
![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)


![4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide](/img/structure/B2899372.png)

![5-Fluoro-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2899378.png)
![N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2899380.png)
